molecular formula C23H26N4O3S2 B4045817 Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate

Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate

Cat. No.: B4045817
M. Wt: 470.6 g/mol
InChI Key: LUIHKXWYOPVGSO-UHFFFAOYSA-N
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Description

Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate is a heterocyclic compound featuring a benzothieno[2,3-d]pyrimidine core. This scaffold is substituted with a 4-amino group, a tetrahydrobenzene ring (5,6,7,8-tetrahydro), and a sulfanyl-linked butanoyl chain terminating in an ethyl benzoate ester. The compound’s structure integrates key pharmacophores: the pyrimidine ring enables hydrogen bonding and π-π interactions, the sulfanyl bridge enhances metabolic stability, and the benzoate ester modulates solubility and bioavailability .

Properties

IUPAC Name

ethyl 4-[4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S2/c1-2-30-22(29)14-9-11-15(12-10-14)25-18(28)8-5-13-31-23-26-20(24)19-16-6-3-4-7-17(16)32-21(19)27-23/h9-12H,2-8,13H2,1H3,(H,25,28)(H2,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIHKXWYOPVGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCSC2=NC(=C3C4=C(CCCC4)SC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Modulation of Chemokine Receptors

Recent studies have identified Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate as a potential modulator of chemokine receptors. These receptors are crucial for mediating inflammatory and immune responses. The modulation of chemokine receptors presents a promising strategy for developing new therapies for inflammatory and immune diseases such as rheumatoid arthritis and multiple sclerosis .

Anticancer Potential

Compounds similar in structure to Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate have shown inhibitory effects on specific enzymes involved in tumor growth. This suggests that the compound may exhibit anticancer properties through the inhibition of pathways critical for cancer cell proliferation .

Physical Properties

The compound has a molecular formula of C13H16N3O2SC_{13}H_{16}N_{3}O_{2}S and a molecular weight of approximately 277.34 g/mol. Understanding these properties is essential for predicting its behavior in biological systems and during synthesis .

Biological Mechanism of Action

While the exact mechanism of action for Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate is not fully elucidated, it is believed to interact with various biological targets such as enzymes or receptors involved in signaling pathways critical for cellular functions .

Case Study 1: Inhibition of Tumor Growth

In vitro studies have demonstrated that similar compounds can inhibit the activity of specific kinases involved in cancer cell signaling pathways. This suggests that Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate may also possess similar anticancer effects.

Case Study 2: Anti-inflammatory Effects

Research has shown that modulation of chemokine receptors by related compounds can reduce inflammation in animal models of arthritis. This indicates potential therapeutic applications for Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Key Observations:

Core Substitutions: The 4-amino group in the target compound and ’s analogue likely enhance hydrogen bonding with biological targets, whereas the 4-oxo group in and reduces basicity .

Ring Saturation : The tetrahydrobenzene ring in the target compound and introduces conformational rigidity, while hexahydro derivatives () may increase solubility .

Limitations of Current Data

  • Bioactivity Gaps: No direct IC50 or Ki values are reported for the target compound.
  • Synthetic Accessibility: The butanoyl chain in the target compound may require multi-step synthesis compared to shorter chains in analogues .

Biological Activity

Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate (CAS: 496028-85-4) is a compound of significant interest due to its potential biological activities. This article examines its biological activity, including antitumor effects, cardiovascular implications, and pharmacokinetic properties.

Chemical Profile

PropertyValue
Molecular FormulaC22H24N4O3S2
Molar Mass456.58 g/mol
Density1.39 ± 0.1 g/cm³ (Predicted)
pKa13.32 ± 0.46 (Predicted)

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate. For instance, derivatives of the benzothieno-pyrimidine structure have shown promising results in inhibiting cancer cell proliferation.

In a study evaluating various derivatives for their cytotoxic effects against breast cancer cell lines, several compounds exhibited an IC50 range from 23.2 to 49.9 μM , indicating potent antitumor activity. Other derivatives displayed moderate activity with IC50 values between 52.9 and 95.9 μM .

Cardiovascular Effects

The cardiovascular implications of similar sulfonamide compounds suggest that Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate may influence perfusion pressure and coronary resistance. Experimental models using isolated rat hearts have demonstrated that certain derivatives can reduce perfusion pressure and coronary resistance significantly .

These findings imply that the compound may interact with calcium channels or other biomolecules involved in cardiovascular regulation . Further pharmacokinetic studies are necessary to elucidate its mechanisms of action.

Pharmacokinetics

Understanding the pharmacokinetic profile of Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate is crucial for assessing its therapeutic potential. Theoretical methods such as ADME/PK analyses have been employed to predict absorption, distribution, metabolism, and excretion (ADME) properties .

Case Studies

  • Antitumor Evaluation : In a controlled study involving various derivatives of benzothieno-pyrimidine compounds, researchers found that several exhibited significant cytotoxicity against human breast cancer cell lines, supporting the hypothesis that modifications in structure can enhance biological activity .
  • Cardiovascular Interaction : A recent investigation into the effects of sulfonamide derivatives on isolated rat hearts revealed a time-dependent decrease in perfusion pressure when treated with specific compounds related to Ethyl 4-[({[(4-amino...]}]benzoate), suggesting potential therapeutic applications in managing hypertension .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate

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